

(S)-3-(Cbz-amino)butylamine HCl structure elucidation

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Compound of Interest

Compound Name: 3-Cbz-amino-butylamine HCl

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An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Cbz-amino)butylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. The document details predicted spectroscopic data, experimental protocols, and a logical workflow for the confirmation of the chemical structure.

Chemical Structure and Properties

(S)-3-(Cbz-amino)butylamine hydrochloride is a chiral molecule featuring a primary amine hydrochloride and a secondary amine protected with a benzyloxycarbonyl (Cbz) group. Understanding the structure and properties of this compound is crucial for its application in pharmaceutical synthesis and development.

Chemical Structure:

Molecular Formula: $C_{12}H_{19}ClN_2O_2$

Molecular Weight: 258.75 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of (S)-3-(Cbz-amino)butylamine HCl. These predictions are based on typical values for the functional groups present in the molecule.

Predicted ^1H NMR Data

Solvent: D₂O (deuterium oxide) Reference: TMS (tetramethylsilane) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.4	m	5H	Aromatic protons (C ₆ H ₅)
~5.1	s	2H	Benzylic protons (-O-CH ₂ -Ph)
~3.8	m	1H	Methine proton (-CH(NHCbz)-)
~3.1	t	2H	Methylene protons (-CH ₂ -NH ₃ ⁺)
~1.8	m	2H	Methylene protons (-CH ₂ -CH ₂ NH ₃ ⁺)
~1.2	d	3H	Methyl protons (CH ₃ -CH-)

Predicted ^{13}C NMR Data

Solvent: D₂O (deuterium oxide)

Chemical Shift (δ) (ppm)	Assignment
~158	Carbonyl carbon (-C=O)
~137	Aromatic quaternary carbon (C-CH ₂ Ph)
~129	Aromatic methine carbons (ortho, meta-C)
~128	Aromatic methine carbon (para-C)
~68	Benzylic carbon (-O-CH ₂ -Ph)
~48	Methine carbon (-CH(NHCbz)-)
~38	Methylene carbon (-CH ₂ -NH ₃ ⁺)
~35	Methylene carbon (-CH ₂ -CH ₂ NH ₃ ⁺)
~20	Methyl carbon (CH ₃ -CH-)

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H stretch (carbamate)
~3000-2800	Strong, Broad	N-H stretch (ammonium salt)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1690	Strong	C=O stretch (carbamate)
~1530	Strong	N-H bend (carbamate)
~1450	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (carbamate)
~740, ~700	Strong	Aromatic C-H out-of-plane bend

Predicted Mass Spectrometry Data (ESI-MS)

Mode: Positive Ion Electrospray Ionization

m/z	Interpretation
223.14	$[M+H]^+$ (protonated free base)
108.09	$[M+H - C_7H_7O_2]^+$ (loss of benzyloxycarbonyl group)
91.05	$[C_7H_7]^+$ (benzyl cation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol for 1H and ^{13}C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-(Cbz-amino)butylamine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O or $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Set the spectral width to cover the range of 0 to 200 ppm.
- A larger number of scans will be necessary due to the low natural abundance of ^{13}C (typically 1024 or more scans).
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid (S)-3-(Cbz-amino)butylamine HCl directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

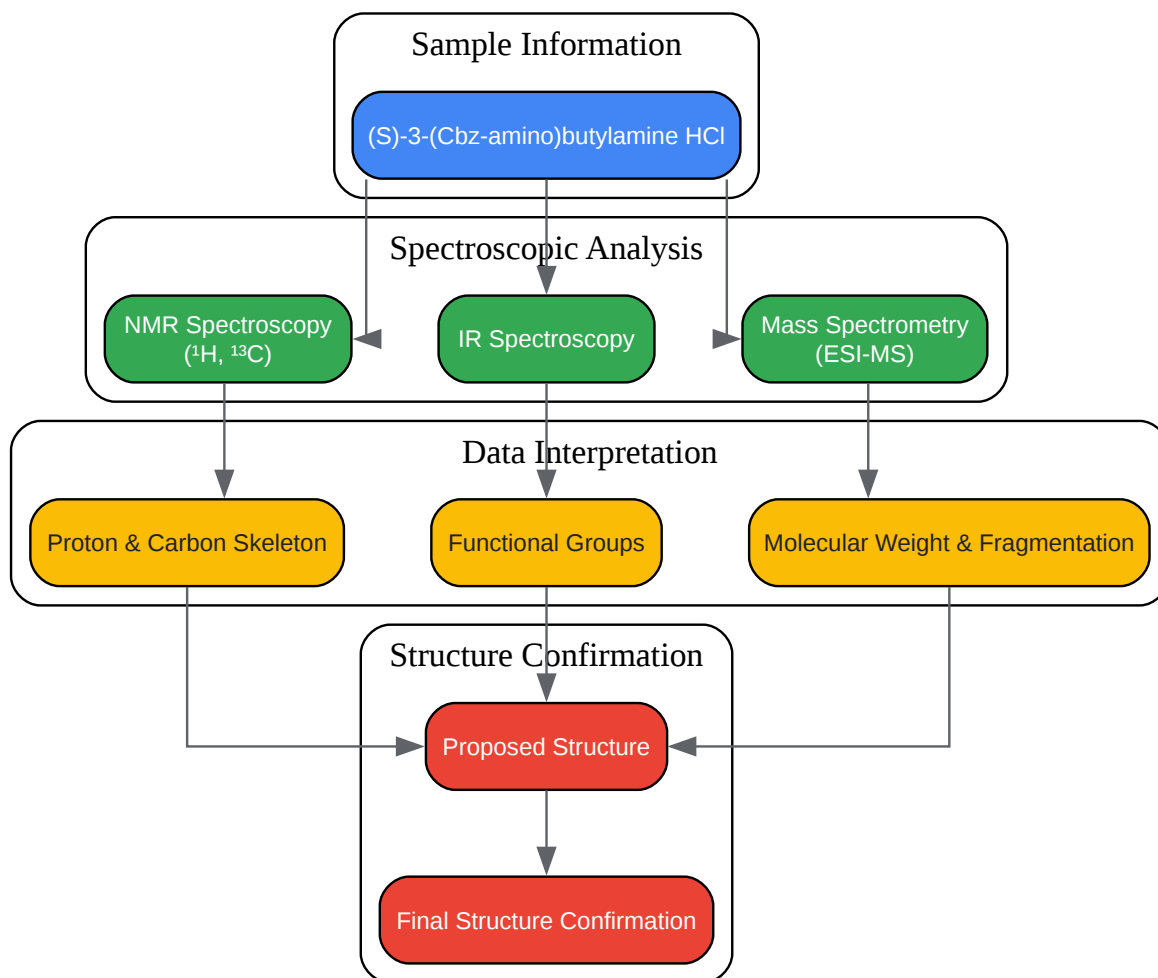
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source. This can be coupled to a liquid chromatograph (LC-MS) for sample introduction or infused directly.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Operate the mass spectrometer in positive ion mode.
 - Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
- **Data Analysis:** Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ for the free base) and any significant fragment ions.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of (S)-3-(Cbz-amino)butylamine HCl.



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Structure Elucidation Workflow Diagram.

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